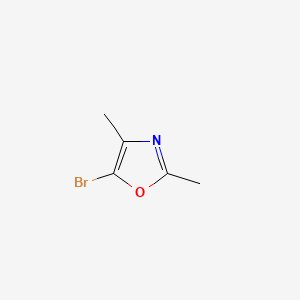

5-Bromo-2,4-dimethyl-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2,4-dimethyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPCANAGBSFRNQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20696181 | |

| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187399-73-1 | |

| Record name | 5-Bromo-2,4-dimethyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20696181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dimethyl-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole: Chemical Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound. This document is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development.

Core Compound Data

This compound is a halogenated heterocyclic compound with potential applications as a building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, allowing for the introduction of diverse substituents.

Physical and Chemical Properties

Quantitative data for this compound is summarized in the table below. Where experimental data is not available, predicted values are provided. For comparison, experimental data for the closely related compound 2,4,5-trimethyloxazole is also included.

| Property | This compound | 2,4,5-Trimethyloxazole (Analogue for Comparison) |

| Molecular Formula | C₅H₆BrNO[1] | C₆H₉NO[2] |

| Molecular Weight | 176.01 g/mol [1] | 111.14 g/mol [2] |

| CAS Number | 187399-73-1[3] | 20662-84-4[2] |

| Boiling Point | 189.5 ± 20.0 °C (Predicted)[4] | 133.0 - 134.0 °C (Experimental)[2] |

| Density | 1.541 ± 0.06 g/cm³ (Predicted)[4] | Not Available |

| pKa | 0.12 ± 0.10 (Predicted)[4] | Not Available |

| XLogP3 | 2.2[1] | 1.5[2] |

| Solubility | Not Available | Water: 2801 mg/L @ 25 °C (Estimated)[5] |

Spectral Data

-

¹H NMR: The spectrum of this compound is expected to show two singlets for the two methyl groups. Based on the data for 2,4,5-trimethyloxazole where methyl protons appear at δ 2.0-2.4 ppm, similar shifts are anticipated.[2] The absence of a proton at the 5-position will simplify the spectrum compared to unsubstituted oxazoles.

-

¹³C NMR: The spectrum should display signals for the two methyl carbons, and the three carbons of the oxazole ring. In 2,4,5-trimethyloxazole, the ring carbons appear at δ 130.2, 142.6, and 158.7 ppm, and the methyl carbons at δ 9.7, 11.0, and 13.7 ppm.[2] For this compound, the C5 carbon will be significantly shifted due to the bromine substituent.

-

Mass Spectrometry: The mass spectrum is expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation of methyl-substituted oxazoles typically involves the loss of CH₃CN and HCO.[6]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly available. However, established methods for the synthesis of substituted oxazoles can be adapted.

Synthesis of this compound

A plausible two-step synthesis involves the formation of 2,4,5-trimethyloxazole via the Robinson-Gabriel synthesis, followed by selective bromination at the 5-position.

Step 1: Synthesis of 2,4,5-Trimethyloxazole (adapted from the synthesis of 2,4,5-trimethyloxazole[2])

This step involves the Dakin-West reaction to form an α-acylamino ketone, followed by a Robinson-Gabriel cyclization.

-

Materials: Alanine, acetic anhydride, dimethylamino pyridine (DMAP), anhydrous sodium acetate, polyphosphoric acid (PPA).

-

Procedure:

-

A mixture of alanine, acetic anhydride, DMAP, and anhydrous sodium acetate is heated to 130°C for 5 hours to yield the α-acylamino ketone intermediate.[2]

-

The intermediate is then heated with polyphosphoric acid at 150°C for 2 hours to effect cyclodehydration to 2,4,5-trimethyloxazole.[2]

-

The product is purified by vacuum distillation.

-

Step 2: Bromination of 2,4,5-Trimethyloxazole

This step introduces the bromine atom at the 5-position of the oxazole ring.

-

Materials: 2,4,5-Trimethyloxazole, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO), Carbon Tetrachloride (CCl₄).

-

Procedure:

-

To a solution of 2,4,5-trimethyloxazole in CCl₄, add NBS and a catalytic amount of BPO.

-

Reflux the mixture under inert atmosphere, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture and filter off the succinimide.

-

Wash the filtrate with aqueous sodium thiosulfate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain this compound.

-

Suzuki-Miyaura Cross-Coupling Reaction

The bromine atom at the 5-position of this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce aryl or heteroaryl substituents.

-

Materials: this compound, Arylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Toluene/Ethanol/Water mixture).

-

Procedure:

-

In a reaction vessel, combine this compound, the arylboronic acid, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

-

Add the palladium catalyst and the solvent.

-

Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

-

Cool the reaction mixture and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

-

Applications in Drug Development

Oxazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[7] The 2,4,5-trisubstituted oxazole scaffold is of particular interest in medicinal chemistry.

While specific biological data for this compound is not available, its structure suggests it could serve as a valuable intermediate for the synthesis of libraries of compounds for biological screening. The ability to introduce a variety of substituents at the 5-position via cross-coupling reactions allows for the exploration of structure-activity relationships (SAR).

Hypothetical Signaling Pathway Inhibition

Many small molecule drugs function by inhibiting specific enzymes, such as kinases, in signaling pathways that are dysregulated in diseases like cancer. Oxazole-based compounds have been investigated as kinase inhibitors. The following diagram illustrates a hypothetical scenario where a derivative of this compound could act as a kinase inhibitor, blocking a downstream signaling cascade.

Safety and Handling

This compound is classified as a combustible liquid and is harmful if swallowed.[1] It causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a versatile chemical intermediate with significant potential in synthetic and medicinal chemistry. Its reactivity, particularly in cross-coupling reactions, makes it a valuable building block for the creation of diverse molecular libraries for drug discovery and materials science. Further research into the specific biological activities of its derivatives is warranted to fully explore its therapeutic potential.

References

- 1. 5-Bromo-2,4-dimethyl-1,3-oxazole | C5H6BrNO | CID 53408105 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,4,5-Trimethyloxazole | C6H9NO | CID 30215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. This compound|lookchem [lookchem.com]

- 5. 2,4,5-trimethyl oxazole, 20662-84-4 [thegoodscentscompany.com]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. mdpi.com [mdpi.com]

5-Bromo-2,4-dimethyl-oxazole molecular structure

An In-Depth Technical Guide to 5-Bromo-2,4-dimethyl-oxazole

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Structure and Properties

This compound is a halogenated heterocyclic compound. The oxazole ring is a five-membered aromatic ring containing one oxygen and one nitrogen atom. The structure is substituted with a bromine atom at the 5-position and methyl groups at the 2- and 4-positions.

Chemical Identifiers and Molecular Formula

The key identifiers and molecular formula for this compound are summarized in the table below.

| Identifier | Value | Reference |

| IUPAC Name | 5-bromo-2,4-dimethyl-1,3-oxazole | [1] |

| CAS Number | 187399-73-1 | [1][2][3] |

| Molecular Formula | C₅H₆BrNO | [1][2][3] |

| SMILES | CC1=C(OC(=N1)C)Br | [1][2] |

| InChI | InChI=1S/C5H6BrNO/c1-3-5(6)8-4(2)7-3/h1-2H3 | [1] |

| InChIKey | IPCANAGBSFRNQQ-UHFFFAOYSA-N | [1] |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the following table. Please note that some of these values are predicted.

| Property | Value | Reference |

| Molecular Weight | 176.01 g/mol | [1][2] |

| Exact Mass | 174.96328 Da | [1] |

| Boiling Point (Predicted) | 189.5 ± 20.0 °C | [3] |

| Density (Predicted) | 1.541 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 0.12 ± 0.10 | [3] |

| XLogP3 | 2.2 | [3] |

| Hydrogen Bond Donor Count | 0 | [3] |

| Hydrogen Bond Acceptor Count | 2 | [3] |

Synthesis and Characterization

General Synthetic Approach

A plausible synthetic route involves the bromination of a pre-formed 2,4-dimethyl-oxazole ring. One common method for the bromination of oxazoles is electrophilic substitution using a suitable brominating agent like N-Bromosuccinimide (NBS).

A generalized workflow for the synthesis is depicted in the diagram below.

References

An In-depth Technical Guide to the Spectral Data of 5-Bromo-2,4-dimethyl-oxazole and its Analogue

Disclaimer: As of December 2025, publicly accessible, comprehensive experimental spectral data (NMR, IR, MS) for 5-Bromo-2,4-dimethyl-oxazole is limited. To fulfill the structural and informational requirements of this guide, spectral data for the closely related analogue, 5-Bromo-2,4-dimethylthiazole , is presented as a representative example where available. Methodologies and workflows are generally applicable to the characterization of similar small organic molecules.

This technical guide is intended for researchers, scientists, and professionals in drug development, providing a structured overview of the spectral characterization of 5-bromo-dimethyl-substituted heterocyclic compounds.

Spectral Data Summary

The following tables summarize the available spectral data for 5-Bromo-2,4-dimethylthiazole.

Table 1: ¹H NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data Not Available | - | - | - |

Table 2: ¹³C NMR Spectral Data for 5-Bromo-2,4-dimethylthiazole

| Chemical Shift (δ) ppm | Assignment |

| Data Not Available | - |

Table 3: IR Spectral Data for 5-Bromo-2,4-dimethylthiazole[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (methyl) |

| ~1540 | Medium | C=N stretch |

| ~1440 | Medium | C-H bend (methyl) |

| ~1370 | Medium | C-H bend (methyl) |

| ~1050 | Strong | C-S stretch (thiazole ring) |

| ~870 | Strong | C-H out-of-plane bend |

| ~720 | Strong | C-Br stretch |

Note: The IR spectrum for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The assignments are approximate and based on typical vibrational frequencies for the functional groups present.

Table 4: Mass Spectrometry Data for 5-Bromo-2,4-dimethylthiazole[1]

| m/z | Relative Intensity (%) | Assignment |

| 191/193 | High | [M]⁺ (presence of Br isotopes) |

| 112 | Medium | [M - Br]⁺ |

| 71 | High | [C₄H₅N]⁺ |

| 42 | Medium | [C₂H₂N]⁺ |

Note: The mass spectrum (GC-MS) for 5-Bromo-2,4-dimethylthiazole is available on SpectraBase. The fragmentation pattern is consistent with the structure, showing the molecular ion peak with the characteristic isotopic pattern for bromine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for small organic molecules like 5-Bromo-2,4-dimethylthiazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A high-resolution NMR spectrometer (e.g., Bruker, JEOL) operating at a field strength of 300-500 MHz for ¹H NMR and 75-125 MHz for ¹³C NMR.

-

Sample Preparation : Approximately 5-10 mg of the purified compound is dissolved in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition : The proton spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters include a spectral width of ~12-16 ppm, a pulse width of ~30-45°, and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition : The carbon spectrum is typically acquired using a proton-decoupled pulse sequence. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. The spectral width is typically ~200-220 ppm.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid (KBr pellet) : A small amount of the solid sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.

-

Solid (Attenuated Total Reflectance - ATR) : A small amount of the solid sample is placed directly onto the ATR crystal.

-

Liquid/Solution : A drop of the liquid sample or a solution of the compound in a volatile solvent is placed between two salt plates (e.g., NaCl, KBr).

-

-

Acquisition : The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet/solvent) is recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and analysis of volatile compounds.

-

Ionization Method : Electron Ionization (EI) is a common method for small, thermally stable molecules.

-

GC-MS Protocol :

-

Sample Preparation : A dilute solution of the compound is prepared in a volatile organic solvent (e.g., dichloromethane, methanol).

-

Injection : A small volume (e.g., 1 µL) of the sample solution is injected into the GC inlet.

-

Chromatographic Separation : The compound is separated from any impurities on a capillary column (e.g., DB-5ms) with a programmed temperature gradient.

-

Mass Analysis : As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized and fragmented. The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

-

Workflow Visualization

The following diagram illustrates a general workflow for the synthesis and spectral characterization of a target compound.

Caption: Workflow for Synthesis and Spectral Characterization.

An In-Depth Technical Guide to the Reactivity of 5-Bromo-2,4-dimethyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical reactivity of 5-Bromo-2,4-dimethyl-oxazole, a versatile heterocyclic building block. The presence of a bromine atom at the C5 position, coupled with methyl groups at C2 and C4, offers a unique platform for synthetic diversification. This document details the primary reaction pathways, including palladium-catalyzed cross-coupling reactions and metal-halogen exchange, providing detailed experimental protocols and quantitative data where available. The information herein is intended to serve as a critical resource for chemists engaged in the synthesis of novel chemical entities for pharmaceutical and materials science applications.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond at the C5 position of the oxazole ring is a prime site for palladium-catalyzed cross-coupling reactions. This functionality allows for the formation of new carbon-carbon and carbon-nitrogen bonds, making this compound an excellent substrate for elaborating molecular complexity. These reactions generally proceed through a common Pd(0)/Pd(II) catalytic cycle.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile method for forming C(sp²)–C(sp²) bonds by coupling the bromo-oxazole with an organoboron reagent. This reaction is valued for its mild conditions and tolerance of various functional groups.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ | Catalyst choice can influence reaction time and yield. Pd(dppf)Cl₂ is often effective for heteroaryl halides.[1][2] |

| Ligand | SPhos, XPhos, PPh₃ | Used with catalysts like Pd(OAc)₂. Not required for pre-formed complexes like Pd(PPh₃)₄. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | An aqueous solution of the base is typically used.[1] |

| Boron Reagent | Aryl/Heteroaryl Boronic Acids or Esters | Typically used in slight excess (1.1 - 1.5 equivalents). |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DME | A mixture of organic solvent and water is common.[3][4] |

| Temperature | 80 - 110 °C | Reaction temperature depends on the reactivity of the coupling partners. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential to prevent degradation of the catalyst. |

-

To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

-

Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Add the degassed solvent system (e.g., 1,2-dimethoxyethane (DME) and water, 4:1 v/v) via syringe.[1]

-

Heat the reaction mixture to 80 °C and stir vigorously.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-2,4-dimethyl-oxazole.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling the bromo-oxazole with a primary or secondary amine.[5] This reaction is fundamental for synthesizing N-arylated heterocycles, which are common motifs in pharmaceuticals.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | These are common Pd(0) and Pd(II) precatalysts.[6][7] |

| Ligand | XPhos, BINAP, t-BuXPhos | Bulky, electron-rich phosphine ligands are crucial for this reaction.[6][8] |

| Base | NaOt-Bu, KOt-Bu, Cs₂CO₃ | Strong, non-nucleophilic bases are required.[6][9] |

| Amine | Primary/Secondary Aryl or Alkyl Amines | Used in a slight excess (1.1 - 1.5 equivalents). |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are necessary.[9] |

| Temperature | 80 - 110 °C | Reaction is typically heated to ensure a reasonable rate. |

| Atmosphere | Inert (Argon or Nitrogen) | Protects the catalyst and base from air and moisture. |

-

To a dry, oven-baked sealed tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-5 mol%).

-

Add the base (e.g., NaOt-Bu, 1.4 equiv.).

-

Add this compound (1.0 equiv.).

-

Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon).

-

Add anhydrous, degassed solvent (e.g., toluene) followed by the amine (1.2 equiv.) via syringe.[4]

-

Place the sealed tube in a preheated oil bath at 100-110 °C and stir.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully with a saturated aqueous solution of NH₄Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for forming a C(sp²)–C(sp) bond between the bromo-oxazole and a terminal alkyne.[10] This reaction is often co-catalyzed by a copper(I) salt.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Recommended Conditions | Notes |

| Pd Catalyst | Pd(PPh₃)₂Cl₂, Pd(OAc)₂ | Standard catalysts for Sonogashira reactions.[11] |

| Cu Co-catalyst | CuI | Typically used in catalytic amounts (2-10 mol%).[12] |

| Ligand | PPh₃ | Often used in conjunction with Pd(OAc)₂. |

| Base | Et₃N, DIPEA | A strong amine base is used as the solvent and acid scavenger.[12] |

| Alkyne | Terminal Alkynes | Used in slight excess (1.2 - 1.5 equivalents). |

| Solvent | THF, DMF, or the amine base itself | Anhydrous conditions are preferred. |

| Temperature | Room Temperature to 80 °C | Reaction conditions are generally mild.[13] |

| Atmosphere | Inert (Argon or Nitrogen) | Important for catalyst stability. |

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) iodide co-catalyst (4-5 mol%).[3]

-

Add an anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., Et₃N, 2.0-3.0 equiv.).

-

Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

-

Stir the reaction at room temperature or heat to 60 °C, monitoring progress by TLC.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with an organic solvent.

-

Concentrate the filtrate and purify the residue by column chromatography to yield the 5-alkynyl-2,4-dimethyl-oxazole.

Heck Reaction

The Heck reaction involves the coupling of the bromo-oxazole with an alkene to form a substituted alkene, typically with high stereoselectivity.

Table 4: Representative Conditions for Heck Reaction

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(OAc)₂, PdCl₂ | Simple palladium salts are often effective.[14] |

| Ligand | PPh₃, P(o-tol)₃ | Phosphine ligands are commonly used to stabilize the catalyst.[4] |

| Base | Et₃N, K₂CO₃, NaOAc | An organic or inorganic base is required.[14] |

| Alkene | Styrenes, Acrylates, Acrylonitriles | Electron-deficient alkenes often work well. Used in excess (1.5-2.0 equiv.). |

| Solvent | DMF, Acetonitrile, Toluene | Polar aprotic solvents are typical.[14] |

| Additive | Phase-transfer catalyst (e.g., TBAB) | Can be beneficial, especially under solvent-free conditions or with less reactive bromides.[15] |

| Temperature | 80 - 140 °C | Higher temperatures are often required for bromoarenes.[16] |

| Atmosphere | Inert (Argon or Nitrogen) | Recommended to prevent side reactions. |

-

In a sealed tube, combine this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (e.g., P(o-tol)₃, 4-10 mol%).[4]

-

Add the base (e.g., Et₃N, 2.0 equiv.) and the alkene (1.5 equiv.).

-

Add an anhydrous solvent (e.g., DMF).

-

Seal the tube and heat the reaction mixture to 100-120 °C in an oil bath with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Stille Coupling

The Stille coupling utilizes an organotin reagent to form a new C-C bond with the bromo-oxazole.[17] While powerful, the toxicity of organotin compounds is a significant drawback.[18]

Table 5: Representative Conditions for Stille Coupling

| Parameter | Recommended Conditions | Notes |

| Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Pd(0) catalysts are standard.[18] |

| Tin Reagent | Aryl-, Heteroaryl-, or Vinylstannanes | Typically used in a slight excess (1.1 equiv.). |

| Solvent | Toluene, THF, DMF | Anhydrous, non-protic solvents are required. |

| Additive | LiCl, CuI | Additives can accelerate the transmetalation step. |

| Temperature | 80 - 110 °C | Reaction is typically heated. |

| Atmosphere | Inert (Argon or Nitrogen) | Essential for catalyst stability. |

-

To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.) and the organostannane reagent (1.1 equiv.).[19]

-

Add the anhydrous solvent (e.g., Toluene).

-

Degas the solution by bubbling with argon for 15-20 minutes.

-

Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[19]

-

Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the mixture and filter it through a plug of celite or silica gel, eluting with an organic solvent.

-

Concentrate the filtrate and purify by column chromatography.

Metal-Halogen Exchange: Lithiation

The bromine atom at the C5 position can be exchanged with a metal, typically lithium, by treatment with an organolithium reagent like n-butyllithium (n-BuLi) at low temperatures. This generates a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can be trapped with various electrophiles to install a wide range of functional groups.

Table 6: Representative Conditions for Lithiation

| Parameter | Recommended Conditions | Notes |

| Lithium Reagent | n-Butyllithium (n-BuLi) | Typically 1.1 - 1.2 equivalents are used. |

| Solvent | Anhydrous THF, Diethyl Ether | Must be completely dry to avoid quenching the organolithium. |

| Temperature | -78 °C | Low temperature is critical to prevent side reactions and decomposition. |

| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to exclude air and moisture. |

| Electrophiles | CO₂, Aldehydes, Ketones, Alkyl Halides, etc. | The choice of electrophile determines the final product. |

-

To an oven-dried, three-necked flask equipped with a thermometer and under a positive pressure of argon, add a solution of this compound (1.0 equiv.) in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 equiv., as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

-

Stir the resulting mixture at -78 °C for 30-60 minutes to ensure complete metal-halogen exchange.

-

Add a solution of the desired electrophile (1.2 equiv.) in anhydrous THF dropwise to the reaction mixture at -78 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the crude material by column chromatography or distillation.

Conclusion

This compound is a highly functionalized and reactive building block for organic synthesis. Its C5-bromo substituent provides a reliable handle for a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille couplings, enabling the facile construction of C-C and C-N bonds. Furthermore, the susceptibility of the C-Br bond to metal-halogen exchange opens up a complementary pathway for functionalization via organolithium intermediates. The protocols and data presented in this guide highlight the compound's significant potential for the synthesis of complex molecules, making it a valuable resource for researchers in drug discovery and materials science.

References

- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 14. arkat-usa.org [arkat-usa.org]

- 15. BJOC - Bromide-assisted chemoselective Heck reaction of 3-bromoindazoles under high-speed ball-milling conditions: synthesis of axitinib [beilstein-journals.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

- 17. Stille reaction - Wikipedia [en.wikipedia.org]

- 18. Stille Coupling [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Stability and Storage of 5-Bromo-2,4-dimethyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental stability and degradation data specifically for 5-Bromo-2,4-dimethyl-oxazole are not extensively available in peer-reviewed literature or public databases. The following guide is based on the established chemical principles of the oxazole ring system, brominated heterocyclic compounds, and general best practices for chemical storage and handling.

Executive Summary

This compound is a substituted heterocyclic compound with potential applications in organic synthesis and medicinal chemistry. The stability of this molecule is primarily dictated by the chemical nature of the oxazole ring and the influence of its substituents. The oxazole ring is generally aromatic and thermally stable but is susceptible to cleavage under strongly acidic, basic, or oxidative conditions.[1][2][3][4] Proper storage and handling are critical to prevent degradation and ensure the compound's integrity for research and development purposes. This guide outlines the key stability considerations, recommended storage protocols, and generalized experimental methods for stability assessment.

Chemical Stability Profile

The stability of this compound is influenced by several factors inherent to its structure.

The Oxazole Ring

The 1,3-oxazole ring is an aromatic heterocycle, which confers a degree of thermal stability.[2][4] However, the presence of two heteroatoms (nitrogen and oxygen) creates an electron-deficient ring system that is prone to certain types of degradation, particularly ring-opening reactions.[1][2]

-

Acidic Conditions: The oxazole ring is susceptible to decomposition and cleavage in the presence of strong, concentrated acids.[1] The nitrogen atom can be protonated, activating the ring for nucleophilic attack and subsequent opening.

-

Basic Conditions: Strong bases, especially organolithium reagents like n-BuLi, can deprotonate the ring, which may lead to ring-opening to form an isonitrile intermediate.[1] While the methyl groups on this compound may offer some steric hindrance, strong basic conditions should still be avoided.

-

Oxidative and Reductive Cleavage: Strong oxidizing agents such as potassium permanganate or ozone can cause oxidative cleavage of the oxazole ring.[1][2][5] Certain reducing agents may also lead to ring-opened products.[2]

-

Photolytic Sensitivity: Oxazole rings can undergo photolysis, leading to the formation of oxidation products or rearrangement.[3]

Influence of Substituents

The bromo- and dimethyl- groups on the oxazole ring modify its reactivity and stability:

-

Bromine Atom: The C5-bromo substituent makes this position a potential site for nucleophilic substitution or metal-catalyzed cross-coupling reactions. While the C-Br bond is relatively stable, it can be a reactive handle under specific synthetic conditions.

-

Methyl Groups: The methyl groups at the C2 and C4 positions are electron-donating, which can slightly increase the electron density of the ring, potentially influencing its susceptibility to electrophilic attack (which is generally difficult on the oxazole ring) and nucleophilic attack.

Recommended Storage and Handling

To maintain the purity and stability of this compound, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is essential to minimize degradation from environmental factors.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place. Refrigeration (2-8°C) or freezing (-20°C) is recommended for long-term storage.[6] | Low temperatures slow down the rate of potential degradation reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[7] | Prevents oxidation and reactions with atmospheric moisture.[7] |

| Light | Store in an amber, light-resistant container.[6][7] | Protects the compound from photolytic degradation.[3] |

| Moisture | Keep container tightly sealed. Store in a desiccator. | Prevents hydrolysis and moisture-mediated degradation. The oxazole ring can be sensitive to ring-opening in the presence of nucleophiles like water, especially under non-neutral pH.[8] |

| Purity | Store the compound in its purest form. Impurities can sometimes catalyze degradation. | To ensure compound integrity and prevent unforeseen side reactions. |

Handling Procedures

Safe and careful handling will preserve the compound's quality and ensure user safety.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.[9]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid Incompatibilities: Keep the compound away from strong acids, strong bases, and strong oxidizing agents to prevent chemical reactions and degradation.[1][10]

-

Dispensing: When dispensing the compound, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.[6] After use, purge the container with an inert gas before sealing to extend shelf life.[6]

Generalized Experimental Protocol for Stability Assessment

For compounds with limited stability data like this compound, a forced degradation study is a standard approach to identify potential degradation pathways and assess stability.

Objective

To determine the intrinsic stability of the compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to identify potential degradation products.

Materials and Methods

-

Compound: this compound, high purity.

-

Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂), HPLC-grade solvents (e.g., Acetonitrile, Water, Methanol).

-

Equipment: HPLC or UPLC system with a UV/Vis or PDA detector, LC-MS system for peak identification, pH meter, calibrated oven, photostability chamber.

Experimental Procedure

-

Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and keep at a controlled temperature (e.g., 60°C).

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

-

Oxidation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

-

Thermal Stress: Store the solid compound and the stock solution in an oven at an elevated temperature (e.g., 70°C).

-

Photolytic Stress: Expose the solid compound and the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.

-

Analysis:

-

Analyze all samples by a validated stability-indicating HPLC method.

-

Calculate the percentage degradation of the parent compound.

-

Use LC-MS to identify the mass of any significant degradation products to propose degradation pathways.

-

Visualizations

The following diagrams illustrate the logical relationships in compound stability and a generalized workflow for assessing it.

Caption: Key factors leading to the chemical degradation of substituted oxazoles.

Caption: A typical experimental workflow for assessing the stability of a chemical compound.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. spod-technology.com [spod-technology.com]

- 8. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. aksci.com [aksci.com]

- 10. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Bromo-2,4-dimethyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-bromo-2,4-dimethyloxazole with various aryl and heteroaryl boronic acids. The oxazole moiety is a prevalent scaffold in medicinal chemistry, and this protocol offers a robust method for the synthesis of functionalized 2,4,5-trisubstituted oxazoles. The described methodology is characterized by good yields and broad functional group tolerance, making it a valuable tool for drug discovery and development.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1] This palladium-catalyzed reaction is widely employed in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2] The 2,4,5-trisubstituted oxazole core is a key structural motif in numerous biologically active molecules. The protocol detailed herein describes the efficient coupling of 5-bromo-2,4-dimethyloxazole with various boronic acids to generate a library of substituted oxazole derivatives.

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2,4-dimethyloxazole, forming a Pd(II) complex.

-

Transmetalation: In the presence of a base, the organoboron reagent (e.g., a boronic acid) forms a boronate species, which then transfers its organic moiety to the palladium center.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

5-Bromo-2,4-dimethyl-oxazole (1.0 equiv)

-

Aryl or heteroaryl boronic acid (1.2-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃ with a suitable ligand) (1-5 mol%)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., 1,4-dioxane, DME, Toluene/Water mixture)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction vessel, add 5-bromo-2,4-dimethyloxazole, the arylboronic acid, and the base.

-

The vessel is sealed and purged with an inert gas (Argon or Nitrogen).

-

Add the palladium catalyst and ligand (if separate).

-

Add the anhydrous solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the specified time (typically 2-24 hours).[4]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation: Recommended Reaction Conditions

The following table summarizes recommended starting conditions for the Suzuki coupling of 5-bromo-2,4-dimethyloxazole based on protocols for similar heteroaryl bromides.[5][6] Optimization may be necessary to achieve the best results for specific substrates.

| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |

| 1 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | 1,4-Dioxane | 90 | 12 | 75-90 |

| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (10:1) | 100 | 8 | 80-95 |

| 3 | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (3) | DME | 85 | 16 | 70-85 |

| 4 | PEPPSI-IPr (2) | - | K₂CO₃ (2) | DMAc | 120 | 6 | 78-92 |

Visualizations

Suzuki Coupling Catalytic Cycle

Caption: Figure 1: Suzuki Coupling Catalytic Cycle

Experimental Workflow

Caption: Figure 2: Experimental Workflow

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No Reaction | Inactive catalyst | Use a fresh batch of catalyst or a pre-catalyst. Ensure proper inert atmosphere. |

| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |

| Low Yield | Inefficient base or solvent | Screen different bases (e.g., K₃PO₄, CsF) and solvent systems. |

| Short reaction time | Extend the reaction time and monitor by TLC/LC-MS. | |

| Protodeboronation | Presence of water; harsh conditions | Use anhydrous solvents and reagents. Consider milder bases or lower temperatures. Use a more stable boronic ester (e.g., pinacol ester).[7] |

| Dehalogenation | Catalyst deactivation; presence of H₂ source | Ensure thorough degassing of the solvent. Use a different ligand or catalyst system. |

| Homocoupling | Presence of oxygen | Properly degas the reaction mixture. Use a Pd(0) source or a pre-catalyst that efficiently generates the active species.[7] |

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-aryl- and 5-heteroaryl-2,4-dimethyloxazoles. The protocol provided offers a solid foundation for researchers to develop a wide array of substituted oxazole derivatives for applications in medicinal chemistry and materials science. The versatility of the reaction allows for the introduction of diverse functionalities, facilitating the exploration of structure-activity relationships.

References

- 1. m.youtube.com [m.youtube.com]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

Stille Reaction Conditions for 5-Bromo-Oxazoles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Stille cross-coupling reaction for the functionalization of 5-bromo-oxazoles. This powerful carbon-carbon bond-forming reaction offers a versatile method for the synthesis of a wide array of 5-substituted oxazoles, which are key structural motifs in numerous biologically active compounds and functional materials. This document outlines typical reaction conditions, detailed experimental protocols, and the underlying catalytic cycle.

Introduction

The Stille reaction is a palladium-catalyzed cross-coupling reaction between an organostannane (organotin) reagent and an organic halide or pseudohalide.[1] For the synthesis of 5-substituted oxazoles, 5-bromo-oxazoles serve as readily accessible electrophilic partners. The reaction is valued for its tolerance of a wide variety of functional groups, the stability of the organostannane reagents to air and moisture, and typically neutral and mild reaction conditions.[1][2] This makes the Stille coupling a robust tool in complex molecule synthesis, allowing for the introduction of alkyl, vinyl, aryl, and alkynyl moieties at the C5 position of the oxazole ring.

Catalytic Cycle of the Stille Reaction

The mechanism of the Stille reaction is a well-understood catalytic cycle involving a palladium(0) species. The cycle consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

-

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the 5-bromo-oxazole, breaking the carbon-bromine bond and forming a Pd(II) complex.

-

Transmetalation: The organostannane reagent then exchanges its organic group with the bromide on the palladium center. This is often the rate-determining step in the catalytic cycle.

-

Reductive Elimination: The two organic groups on the palladium complex (the oxazolyl group and the group from the organostannane) are coupled and eliminated from the palladium center, forming the desired 5-substituted oxazole product and regenerating the active Pd(0) catalyst.

References

Application Notes and Protocols for the Heck Reaction of 5-Bromo-2,4-dimethyl-oxazole with Alkenes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting the Mizoroki-Heck reaction using 5-Bromo-2,4-dimethyl-oxazole as the aryl halide substrate. The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction that couples unsaturated halides with alkenes, offering a versatile method for the synthesis of substituted alkenes.[1] The resulting vinyl-oxazole derivatives are valuable building blocks in medicinal chemistry and drug development due to the prevalence of the oxazole motif in biologically active compounds.

Reaction Principle

The Heck reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include:

-

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

-

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

-

β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the vinyl-oxazole product and a palladium-hydride species.

-

Reductive Elimination: The base in the reaction mixture facilitates the reductive elimination of HBr from the palladium-hydride species, regenerating the active Pd(0) catalyst.

Data Presentation: Typical Reaction Parameters

The following tables summarize typical reagents, catalysts, and conditions for the Heck reaction of this compound with representative alkenes such as styrene and acrylates. Please note that specific yields are highly dependent on the exact substrates and reaction conditions and may require optimization.

Table 1: Key Reaction Components

| Component | Example | Typical Molar Ratio (vs. Bromo-oxazole) | Function |

| Aryl Halide | This compound | 1.0 | Substrate |

| Alkene | Styrene, n-Butyl Acrylate, Ethyl Acrylate | 1.1 - 2.0 | Coupling Partner |

| Palladium Catalyst | Palladium(II) Acetate (Pd(OAc)₂) | 0.01 - 0.05 | Catalyst Precursor |

| Ligand | Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine | 0.02 - 0.10 | Stabilizes Pd(0) catalyst |

| Base | Triethylamine (Et₃N), Sodium Carbonate (Na₂CO₃) | 1.5 - 3.0 | Regenerates Pd(0) catalyst |

| Solvent | N,N-Dimethylformamide (DMF), Acetonitrile (MeCN) | - | Reaction Medium |

Table 2: Representative Reaction Conditions and Expected Outcomes

| Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Expected Product | Representative Yield Range (%) |

| Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | DMF | 100 - 120 | 12 - 24 | (E)-2,4-Dimethyl-5-styryl-oxazole | 70 - 90 |

| n-Butyl Acrylate | Pd(OAc)₂ / PPh₃ | Na₂CO₃ | DMF | 100 - 120 | 12 - 24 | (E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate | 65 - 85 |

| Ethyl Acrylate | Pd(OAc)₂ / PPh₃ | Et₃N | MeCN | 80 - 100 | 16 - 24 | (E)-Ethyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate | 60 - 80 |

Experimental Protocols

The following are detailed, representative protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium compounds and organic solvents can be hazardous. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Protocol 1: Heck Reaction with Styrene

Objective: To synthesize (E)-2,4-Dimethyl-5-styryl-oxazole.

Materials:

-

This compound

-

Styrene

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Triethylamine (Et₃N)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Palladium(II) Acetate (e.g., 0.02 eq) and Triphenylphosphine (e.g., 0.04 eq).

-

Add anhydrous DMF to dissolve the catalyst and ligand.

-

Add this compound (1.0 eq), Styrene (1.5 eq), and Triethylamine (2.0 eq) to the flask.

-

Equip the flask with a condenser and heat the reaction mixture to 110 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure (E)-2,4-Dimethyl-5-styryl-oxazole.

Protocol 2: Heck Reaction with n-Butyl Acrylate

Objective: To synthesize (E)-Butyl 3-(2,4-dimethyl-oxazol-5-yl)acrylate.

Materials:

-

This compound

-

n-Butyl acrylate

-

Palladium(II) Acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Sodium Carbonate (Na₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Round-bottom flask

-

Condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas supply

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, combine Palladium(II) Acetate (e.g., 0.03 eq) and Triphenylphosphine (e.g., 0.06 eq).

-

Add anhydrous DMF.

-

Add this compound (1.0 eq), n-butyl acrylate (1.5 eq), and Sodium Carbonate (2.5 eq).

-

Attach a condenser and heat the mixture to 110 °C with efficient stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

After completion, cool the reaction to room temperature.

-

Dilute the mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic extracts with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

-

Purify the residue by flash chromatography to yield the desired product.

Visualizations

Heck Reaction Catalytic Cycle

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

Caption: General workflow for the Heck reaction experiment.

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromo-2,4-dimethyl-oxazole

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Sonogashira coupling of 5-Bromo-2,4-dimethyl-oxazole. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The resulting 5-alkynyl-2,4-dimethyl-oxazole scaffold is a valuable building block in the development of new pharmaceutical agents due to the diverse biological activities exhibited by oxazole derivatives.[1][2][3]

Introduction

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[4] For drug development professionals, this reaction is of particular interest as it allows for the introduction of diverse alkynyl moieties onto the oxazole core, enabling the exploration of a wide chemical space for structure-activity relationship (SAR) studies.[3] The oxazole nucleus is a "privileged" structure found in numerous biologically active compounds, exhibiting a range of pharmacological activities including antimicrobial, anticancer, anti-inflammatory, and antidiabetic properties.[1][2]

Reaction Scheme

The general reaction scheme for the Sonogashira coupling of this compound is depicted below:

Caption: General scheme of the Sonogashira coupling reaction.

Data Presentation: Representative Reaction Conditions

While specific quantitative data for the Sonogashira coupling of this compound is not extensively reported, the following table summarizes typical reaction conditions and expected yields based on protocols for structurally similar brominated heterocycles.[4][5][6][7] Optimization is recommended for specific substrates and scales.

| Entry | Terminal Alkyne (R) | Pd Catalyst (mol%) | Cu(I) Salt (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (5) | Et₃N | THF | 60 | 4 | 85-95 |

| 2 | 4-Methoxyphenylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | i-Pr₂NH | DMF | 80 | 6 | 80-90 |

| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 75-85 |

| 4 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | Toluene | 70 | 5 | 90-98 |

| 5 | 3-Ethynylpyridine | Pd(OAc)₂ (2) / SPhos (4) | CuI (5) | K₃PO₄ | Dioxane | 100 | 12 | 70-80 |

Experimental Protocols

The following is a general experimental protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established methodologies for similar heterocyclic systems.[5][6][8]

Materials:

-

This compound

-

Terminal alkyne (1.1 - 1.5 equivalents)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)

-

Copper(I) iodide (CuI, 2-10 mol%)

-

Amine base (e.g., Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH), 2-3 equivalents)

-

Anhydrous solvent (e.g., THF, DMF, Toluene)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

Reaction Setup: To a dry Schlenk flask, add the palladium catalyst and copper(I) iodide.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Reagent Addition: Under the inert atmosphere, add the anhydrous solvent and the amine base. Stir the mixture for a few minutes.

-

Add this compound to the mixture, followed by the dropwise addition of the terminal alkyne via syringe.

-

Reaction: Stir the reaction mixture at the appropriate temperature (e.g., 60-100 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

-

Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 5-alkynyl-2,4-dimethyl-oxazole.

Mandatory Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the Sonogashira coupling of this compound.

Caption: Experimental workflow for Sonogashira coupling.

Catalytic Cycle

The Sonogashira coupling reaction proceeds through a synergistic catalytic cycle involving both palladium and copper.

Caption: Simplified Sonogashira catalytic cycle.

Applications in Drug Development

The synthesis of 5-alkynyl-2,4-dimethyl-oxazoles via Sonogashira coupling provides a versatile platform for the development of novel therapeutic agents. The oxazole moiety is a key component in numerous FDA-approved drugs.[3] The introduction of the alkynyl group offers several advantages:

-

Structural Diversity: The terminal alkyne can be further functionalized, for example, through "click chemistry" reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to generate a library of diverse compounds for high-throughput screening.

-

Modulation of Pharmacological Activity: The nature of the 'R' group on the alkyne can significantly influence the biological activity of the molecule, allowing for fine-tuning of its properties.[2]

-

Bioisosteric Replacement: The alkynyl group can act as a bioisostere for other functional groups, potentially improving the pharmacokinetic profile of a drug candidate.

Substituted oxazoles have demonstrated a wide range of pharmacological activities, and the novel 5-alkynyl-2,4-dimethyl-oxazole derivatives are promising candidates for screening in various therapeutic areas, including:

-

Anticancer Agents: Many oxazole-containing compounds exhibit potent anticancer activity.[2]

-

Antimicrobial Agents: The oxazole scaffold is present in several antibacterial and antifungal drugs.[2][9]

-

Anti-inflammatory Agents: Oxazole derivatives have been investigated for their anti-inflammatory properties.[2]

Logical Relationship for Drug Discovery

The following diagram illustrates the logical progression from the Sonogashira coupling reaction to the identification of potential drug candidates.

Caption: Drug discovery workflow utilizing Sonogashira coupling.

References

- 1. researchgate.net [researchgate.net]

- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]

- 8. benchchem.com [benchchem.com]

- 9. iajps.com [iajps.com]

Application Notes and Protocols for Negishi Coupling with 5-Bromo-Oxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The oxazole scaffold is a privileged heterocyclic motif frequently found in biologically active natural products and pharmaceutical agents. The functionalization of the oxazole ring is a key strategy in medicinal chemistry for the generation of novel molecular entities with diverse pharmacological profiles. Among the various cross-coupling methodologies, the Negishi coupling offers a powerful and versatile tool for the formation of carbon-carbon bonds. This reaction utilizes organozinc reagents, which exhibit high functional group tolerance and reactivity, enabling the coupling of a wide range of substrates under relatively mild conditions.

These application notes provide a detailed overview and experimental protocols for the successful implementation of the Negishi cross-coupling reaction with 5-bromo-oxazole derivatives. The information presented is intended to guide researchers in the synthesis of 5-aryl-, 5-heteroaryl-, and 5-alkyl-oxazoles, which are valuable intermediates in drug discovery and development.

Reaction Principle

The Negishi cross-coupling reaction involves the palladium- or nickel-catalyzed reaction of an organozinc reagent with an organic halide. In the context of this application, an organozinc reagent (R-ZnX) couples with a 5-bromo-oxazole derivative to form a new carbon-carbon bond at the C5 position of the oxazole ring. The catalytic cycle, illustrated below, involves the oxidative addition of the palladium(0) catalyst to the 5-bromo-oxazole, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the desired product and regenerate the active catalyst.

Key Advantages of the Negishi Coupling for 5-Bromo-Oxazole Derivatives

-

High Functional Group Tolerance: Organozinc reagents are compatible with a wide array of functional groups, including esters, amides, and nitriles, which are often present in drug-like molecules.

-

Mild Reaction Conditions: The Negishi coupling can often be performed at or slightly above room temperature, preserving sensitive functional groups within the substrates.

-

High Reactivity: Organozinc reagents are generally more reactive than their organoboron and organotin counterparts, often leading to faster reaction times and higher yields.

-

Versatility: A broad range of organozinc reagents, including aryl, heteroaryl, and alkylzinc species, can be employed, allowing for the introduction of diverse substituents at the 5-position of the oxazole ring.

Experimental Protocols

General Considerations

-

All reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Organozinc reagents are sensitive to air and moisture and should be handled with care. They can be prepared in situ or used as commercially available solutions.

-

The choice of palladium catalyst and ligand is crucial for reaction efficiency and should be optimized for specific substrates.

Protocol 1: In Situ Preparation of Arylzinc Reagent and Subsequent Negishi Coupling

This protocol is adapted from procedures for the Negishi coupling of similar heterocyclic halides.[1][2][3]

Materials:

-

Aryl bromide or iodide (1.1 equivalents)

-

Activated zinc dust (1.5 equivalents)

-

Anhydrous THF

-

5-Bromo-oxazole derivative (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Anhydrous THF

Procedure:

-

Preparation of the Arylzinc Reagent (in situ):

-

To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add activated zinc dust.

-

Add a solution of the aryl bromide or iodide in anhydrous THF.

-

Stir the mixture at room temperature. The formation of the organozinc reagent can be initiated by gentle heating or the addition of a small crystal of iodine. The reaction is typically complete within 2-4 hours. The resulting grey slurry of the arylzinc reagent is used directly in the next step.

-

-

Negishi Coupling:

-

In a separate flame-dried flask under an inert atmosphere, dissolve the 5-bromo-oxazole derivative and the palladium catalyst in anhydrous THF.

-

Slowly add the freshly prepared arylzinc reagent slurry to the solution of the 5-bromo-oxazole derivative via cannula.

-

Stir the reaction mixture at room temperature or heat to reflux (typically 50-70 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation

The following tables summarize typical reaction conditions and yields for the Negishi cross-coupling of 5-bromo-oxazole derivatives with various organozinc reagents. The data is compiled from analogous reactions with similar heterocyclic substrates and serves as a guide for reaction optimization.

Table 1: Negishi Coupling of 5-Bromo-oxazole with Various Arylzinc Reagents

| Entry | Arylzinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | THF | 60 | 12 | 85-95 |

| 2 | 4-Methoxyphenylzinc bromide | Pd(PPh₃)₄ (5) | - | THF | 65 | 16 | 80-90 |

| 3 | 2-Thienylzinc chloride | PdCl₂(dppf) (3) | - | Dioxane | 80 | 8 | 75-85 |

| 4 | 4-Cyanophenylzinc bromide | Pd(OAc)₂ (2) | XPhos (4) | THF | 50 | 24 | 70-80 |

Table 2: Influence of Catalyst and Ligand on the Negishi Coupling of 5-Bromo-2-methyloxazole with Phenylzinc Chloride

| Entry | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | 88 |

| 2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | THF | RT | 18 | 82 |

| 3 | Pd(OAc)₂ (2) | SPhos (4) | Dioxane | 70 | 10 | 92 |

| 4 | NiCl₂(dppe) (5) | - | THF | 65 | 24 | 65 |

Visualizations

Reaction Scheme

Caption: General scheme of the Negishi coupling of 5-bromo-oxazole.

Experimental Workflow

Caption: Experimental workflow for Negishi coupling.

References

Application Notes and Protocols: Functionalization of 5-Bromo-2,4-dimethyl-oxazole via Lithiation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the functionalization of 5-Bromo-2,4-dimethyl-oxazole. This method leverages a lithium-halogen exchange reaction to generate a highly reactive 5-lithio-2,4-dimethyl-oxazole intermediate, which can then be quenched with a variety of electrophiles to introduce diverse functional groups at the 5-position of the oxazole ring. This versatile strategy is a valuable tool for the synthesis of novel substituted oxazoles for applications in medicinal chemistry and materials science.

The 5-substituted-2,4-dimethyloxazole core is a privileged scaffold in many biologically active compounds. The ability to readily introduce a wide range of substituents at this position allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies in drug discovery programs.

Experimental Workflow

The overall experimental process for the lithiation and functionalization of this compound is depicted in the following workflow diagram.

Caption: Experimental workflow for the lithiation and functionalization of this compound.

Data Presentation: Functionalization of 5-Lithiooxazoles

The following table summarizes the expected products and approximate yields for the reaction of 5-lithio-2,4-dimethyl-oxazole with various electrophiles. The yields are based on published data for analogous 5-lithiooxazole systems and serve as a general guide. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Electrophile (E+) | Product | Approximate Yield (%) |

| Benzaldehyde | (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol | 70-85 |

| Acetone | 2-(2,4-Dimethyl-oxazol-5-yl)-propan-2-ol | 65-80 |

| Methyl Iodide | 2,4,5-Trimethyl-oxazole | 50-70 |

| Benzyl Bromide | 5-Benzyl-2,4-dimethyl-oxazole | 55-75 |

| Carbon Dioxide (CO2) | 2,4-Dimethyl-oxazole-5-carboxylic acid | 60-75 |

| N,N-Dimethylformamide (DMF) | 2,4-Dimethyl-oxazole-5-carbaldehyde | 60-70 |

Experimental Protocols

Materials and Equipment:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

-

Selected electrophile (e.g., benzaldehyde, acetone, methyl iodide)

-

Saturated aqueous ammonium chloride (NH4Cl) solution

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

-

Schlenk flask or a three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

-

Low-temperature thermometer

-

Dry ice/acetone bath

-

Inert gas (Nitrogen or Argon) supply

-

Rotary evaporator

-

Silica gel for column chromatography

Safety Precautions:

-

Organolithium reagents such as n-BuLi are highly pyrophoric and react violently with water and protic solvents. All manipulations must be carried out under a strict inert atmosphere (N2 or Ar) using anhydrous solvents and oven-dried glassware.

-

The reaction is performed at very low temperatures (-78 °C). Appropriate personal protective equipment (safety glasses, lab coat, cryogenic gloves) must be worn.

-

Work in a well-ventilated fume hood.

Protocol 1: General Procedure for the Lithiation of this compound

This protocol describes the generation of the 5-lithio-2,4-dimethyl-oxazole intermediate.

-

Preparation: Assemble a flame-dried Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen or argon inlet.

-

Inert Atmosphere: Purge the flask with inert gas for at least 10-15 minutes.

-

Reagent Introduction: Under a positive pressure of inert gas, dissolve this compound (1.0 eq) in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (1.1 eq) dropwise via syringe to the cooled solution over a period of 10-15 minutes. A color change is typically observed.

-

Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to ensure complete lithium-halogen exchange. The resulting solution contains the 5-lithio-2,4-dimethyl-oxazole intermediate and is ready for the addition of an electrophile.

Protocol 2: Functionalization with an Electrophile (Example: Benzaldehyde)

This protocol details the quenching of the lithiated intermediate with benzaldehyde to form (2,4-Dimethyl-oxazol-5-yl)-phenyl-methanol.

-

Electrophile Addition: To the solution of 5-lithio-2,4-dimethyl-oxazole at -78 °C (prepared as in Protocol 1), slowly add a solution of freshly distilled benzaldehyde (1.2 eq) in anhydrous THF via syringe.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature over a period of 1-2 hours.

-

Quenching: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

-